8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane
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Description
8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C14H18ClNO2 and its molecular weight is 267.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.1026065 g/mol and the complexity rating of the compound is 271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, a type of programmed cell death . This pathway is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Mode of Action
The compound interacts with RIPK1 by inserting its benzyl groups into a deep hydrophobic pocket of the protein, forming T-shaped π–π interactions . This interaction inhibits the activity of RIPK1, thereby disrupting the necroptosis signaling pathway .
Biochemical Pathways
The inhibition of RIPK1 by this compound affects the necroptosis signaling pathway . This pathway involves other proteins such as RIPK3 and the mixed lineage kinase domain-like protein (MLKL) pseudokinase . The disruption of this pathway can alleviate the symptoms of diseases associated with necroptosis .
Pharmacokinetics
The pharmacokinetic properties of 8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4The compound’s molecular weight is294.73 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of RIPK1 by this compound disrupts the necroptosis signaling pathway . This disruption can prevent the progression of diseases associated with necroptosis, such as inflammatory, neurodegenerative, infectious, and malignant diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s Log Kow (KOWWIN v1.67 estimate) is 4.59 , suggesting that it is moderately lipophilic This property can affect its distribution within the body and its interaction with biological membranes.
Properties
IUPAC Name |
8-[(3-chlorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-13-3-1-2-12(10-13)11-16-6-4-14(5-7-16)17-8-9-18-14/h1-3,10H,4-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANVYZGHQSYHHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.